![molecular formula C10H11NO5 B14848572 [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with a pyridine ring substituted with methoxy and methoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.
Biology: In biological research, it can be used as a ligand in the study of enzyme interactions and receptor binding.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Pyridylacetic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxypyridine: Contains a methoxy group but lacks the acetic acid moiety.
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness: The presence of both methoxy and methoxycarbonyl groups in [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid provides unique chemical properties, such as increased solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-(6-methoxy-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-6(10(14)16-2)3-7(11-8)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Clave InChI |
UUDZQAAINJQTNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




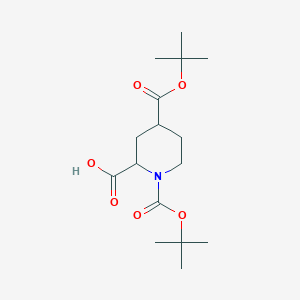
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
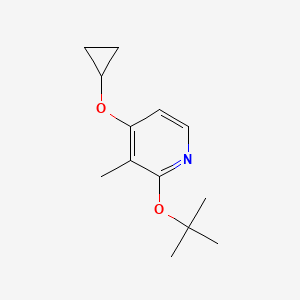
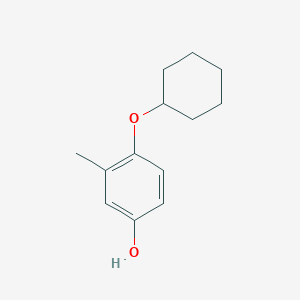
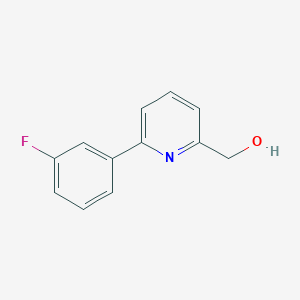

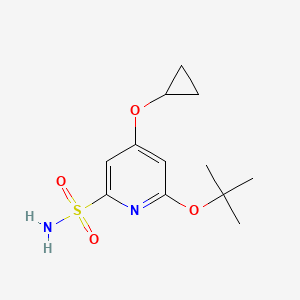
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
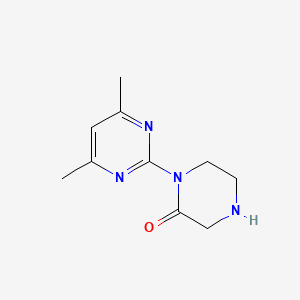
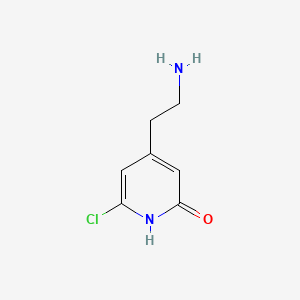
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
